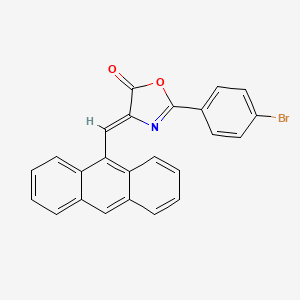![molecular formula C21H25ClN2O3 B4876331 3-butoxy-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4876331.png)
3-butoxy-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide
Übersicht
Beschreibung
3-butoxy-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide, also known as BAY 43-9006, is a synthetic small molecule drug that was originally developed as an inhibitor of the Raf/MEK/ERK signaling pathway. This pathway is involved in the regulation of cell growth, differentiation, and survival, and is frequently dysregulated in cancer cells. BAY 43-9006 has been extensively studied for its potential as an anti-cancer agent, and has also been investigated for its effects on other diseases and conditions.
Wirkmechanismus
3-butoxy-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide 43-9006 acts as a dual inhibitor of the Raf/MEK/ERK and VEGF/VEGFR signaling pathways. The Raf/MEK/ERK pathway is involved in the regulation of cell growth and survival, while the VEGF/VEGFR pathway plays a critical role in angiogenesis, the formation of new blood vessels. By inhibiting both of these pathways, this compound 43-9006 is able to disrupt the growth and survival of cancer cells and inhibit the formation of new blood vessels, which are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound 43-9006 has a number of biochemical and physiological effects on cancer cells and other cell types. It has been shown to inhibit the activity of several key proteins involved in cell growth and survival, including RAF-1, BRAF, MEK1/2, and ERK1/2. This compound 43-9006 also inhibits the activity of VEGFR-2, which is critical for angiogenesis. In addition, this compound 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-butoxy-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide 43-9006 for lab experiments is its potency and specificity as an inhibitor of the Raf/MEK/ERK and VEGF/VEGFR pathways. This allows researchers to study the effects of these pathways on cell growth, survival, and angiogenesis in a controlled manner. However, one limitation of this compound 43-9006 is its potential toxicity and off-target effects. Researchers must carefully control the dose and duration of this compound 43-9006 treatment to avoid unwanted side effects.
Zukünftige Richtungen
There are several future directions for research on 3-butoxy-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide 43-9006 and related compounds. One area of interest is the development of more potent and specific inhibitors of the Raf/MEK/ERK and VEGF/VEGFR pathways. Another area of interest is the investigation of the effects of this compound 43-9006 on other signaling pathways and cellular processes, such as autophagy and DNA damage response. Finally, researchers are interested in exploring the potential of this compound 43-9006 and related compounds as combination therapies with other anti-cancer agents.
Wissenschaftliche Forschungsanwendungen
3-butoxy-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide 43-9006 has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. This compound 43-9006 has also been investigated for its effects on other diseases and conditions, including cardiovascular disease, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-butoxy-N-(5-chloro-2-morpholin-4-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-2-3-11-27-18-6-4-5-16(14-18)21(25)23-19-15-17(22)7-8-20(19)24-9-12-26-13-10-24/h4-8,14-15H,2-3,9-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSYFPYEPLNXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4876251.png)
![N-propyl-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B4876266.png)
![3-(1,5-dimethyl-1H-pyrazol-3-yl)-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4876271.png)

![N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]-2-methoxybenzamide](/img/structure/B4876280.png)
![4-(4-methylphenyl)-1-[(3-phenyl-2-propen-1-yl)thio]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4876283.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4876293.png)
![2-[(1,3-benzothiazol-2-yloxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4876297.png)
![3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4876305.png)

![2-[(3-fluorobenzoyl)amino]-N-isobutylbenzamide](/img/structure/B4876318.png)
![isopropyl 5-(aminocarbonyl)-4-methyl-2-({[4-(1-naphthylmethyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4876325.png)
![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-methoxy-2-butanamine](/img/structure/B4876338.png)
![3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-[(4-methylbenzyl)thio]-4(3H)-quinazolinone](/img/structure/B4876345.png)
